molecular formula C47H78N10O15 B12418187 OVA Peptide(257-264) (acetate salt)

OVA Peptide(257-264) (acetate salt)

Cat. No.: B12418187
M. Wt: 1023.2 g/mol
InChI Key: BGSHISAWXJITJA-VPZPQSBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OVA Peptide (257-264) acetate salt is a class I (Kb)-restricted peptide epitope derived from ovalbumin, a protein found in chicken egg whites. This octameric peptide is presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . It is widely used in immunological research due to its ability to elicit a strong CD8+ cytolytic T cell response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OVA Peptide (257-264) acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.

    Coupling: Addition of the next amino acid, which is activated by reagents such as HBTU or DIC.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like OVA Peptide (257-264) acetate salt often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

OVA Peptide (257-264) acetate salt can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create peptide analogs for structure-activity relationship studies.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

OVA Peptide (257-264) acetate salt is extensively used in various fields of scientific research:

Mechanism of Action

OVA Peptide (257-264) acetate salt exerts its effects by being presented on the surface of antigen-presenting cells (APCs) via MHC class I molecules. This presentation is recognized by CD8+ T cells, leading to their activation and proliferation. The peptide’s ability to elicit a strong cytolytic T cell response makes it a valuable tool in immunological research .

Comparison with Similar Compounds

Similar Compounds

    OVA Peptide (323-339): Another peptide derived from ovalbumin, presented by MHC class II molecules.

    Influenza Matrix Protein Peptide (58-66): A peptide epitope from the influenza virus, presented by MHC class I molecules.

    Human Immunodeficiency Virus (HIV) Gag Peptide (77-85): A peptide epitope from the HIV virus, presented by MHC class I molecules.

Uniqueness

OVA Peptide (257-264) acetate salt is unique due to its specific sequence and its ability to be presented by MHC class I molecules, leading to a robust CD8+ T cell response. This makes it particularly valuable in studies of antigen presentation and T cell-mediated immunity .

Properties

Molecular Formula

C47H78N10O15

Molecular Weight

1023.2 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H74N10O13.C2H4O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;1-2(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);1H3,(H,3,4)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1

InChI Key

BGSHISAWXJITJA-VPZPQSBKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.